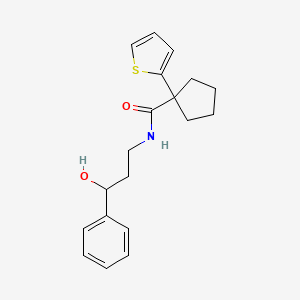

N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

The target compound, N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, features a cyclopentanecarboxamide core substituted with a thiophen-2-yl group at the 1-position and a 3-hydroxy-3-phenylpropyl chain at the amide nitrogen.

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-16(15-7-2-1-3-8-15)10-13-20-18(22)19(11-4-5-12-19)17-9-6-14-23-17/h1-3,6-9,14,16,21H,4-5,10-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSSSULHHIGIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, featuring a cyclopentane ring, a thiophene moiety, and a hydroxylated phenylpropyl group, suggests diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on available research findings.

- Molecular Formula : C19H23NO2S

- Molecular Weight : 329.46 g/mol

- IUPAC Name : N-(3-hydroxy-3-phenylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide

Synthesis

The synthesis of this compound typically involves the formation of an amide bond between the appropriate carboxylic acid and amine precursors. The following steps outline a general synthetic route:

- Starting Materials : 3-hydroxy-3-phenylpropylamine and thiophen-2-carboxylic acid.

- Amide Bond Formation : Utilize coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction under mild conditions.

- Purification : The product is purified using recrystallization or chromatography techniques.

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The phenyl and thiophene rings enhance hydrophobic interactions, potentially improving binding affinity to target proteins.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit significant pharmacological activities:

- Anticancer Activity : Compounds containing thiophene and phenolic groups have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : The presence of the thiophene ring has been associated with enhanced antimicrobial activity against various pathogens.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Cyclopentanecarboxamide Derivatives

Key Observations:

Structural Differences: The target compound replaces the phenylamino group in analogs 2a–2c with a 3-hydroxy-3-phenylpropyl chain and introduces a thiophen-2-yl group on the cyclopentane ring. These modifications likely alter solubility, steric bulk, and electronic properties compared to 2a–2c. The hydroxy group in the target compound could enhance hydrophilicity or enable hydrogen bonding, whereas the thiophene moiety may influence aromatic interactions or metabolic stability .

Synthetic Feasibility: Analogs 2a–2c were synthesized in yields ranging from 50–90%, suggesting that cyclopentanecarboxamide derivatives are generally accessible.

Thermal Stability :

- The melting points of analogs 2a–2c (90–166°C) suggest moderate thermal stability. The target compound’s melting point and stability remain uncharacterized .

Computational and Experimental Gaps

- Indirect Insights: The synthesis of 3-chloro-N-phenyl-phthalimide () highlights the importance of substituent purity in polymer monomer preparation, suggesting that the thiophene and hydroxy-phenyl groups in the target compound may require precise control for analogous applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

- Methodological Answer : The synthesis typically involves three key steps: (1) cyclopentane ring functionalization via Friedel-Crafts alkylation to introduce the thiophen-2-yl group, (2) carboxamide formation using coupling agents like EDC/HOBt with 3-hydroxy-3-phenylpropylamine, and (3) purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Critical parameters include maintaining anhydrous conditions during coupling and optimizing reaction time (6–12 hours at 0–5°C) to minimize byproducts .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify thiophene (δ 6.8–7.2 ppm for aromatic protons) and cyclopentane (δ 1.5–2.5 ppm for aliphatic protons) integration.

- X-ray crystallography : Resolve spatial configuration of the hydroxy-phenylpropyl side chain and cyclopentane-thiophene linkage (requires single crystals grown via slow evaporation in DCM/hexane).

- HRMS : Confirm molecular ion peak [M+H] with <2 ppm mass error .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer : Begin with:

- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates (IC determination via dose-response curves).

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (48-hour exposure, triplicate replicates).

- Docking studies : Prioritize targets by computational screening (AutoDock Vina) against proteins with thiophene-binding pockets (e.g., cytochrome P450) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Structural analog cross-comparison : Compare IC values of analogs (e.g., N-{2-hydroxy-2-(thiophen-3-yl)ethyl} derivatives) to identify substituent-dependent trends .

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What computational approaches optimize structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., hydroxy vs. trifluoromethyl groups) with activity. Train models on datasets from PubChem (e.g., BioAssay AID 1234) .

- Molecular dynamics (MD) : Simulate ligand-protein binding (50 ns trajectories) to identify critical interactions (e.g., hydrogen bonding with hydroxypropyl side chain) .

Q. How can regioselectivity challenges in functionalizing the cyclopentane ring be addressed?

- Methodological Answer :

- Directing group strategy : Introduce a temporary ester group at C3 of cyclopentane to steer thiophene substitution to C1.

- Transition metal catalysis : Use Pd(OAc)/ligand systems for C–H activation at sterically accessible positions (monitor via TLC with UV quenching) .

Q. What experimental designs mitigate synthetic byproducts from competing side reactions?

- Methodological Answer :

- Temperature control : Keep reactions below 40°C during carboxamide coupling to prevent racemization.

- Protecting group chemistry : Temporarily block the hydroxyl group (e.g., TBS protection) during cyclopentane functionalization, followed by deprotection with TBAF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.